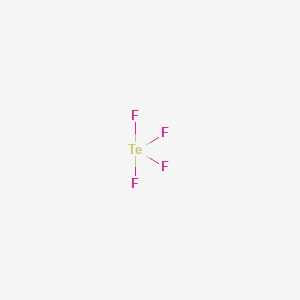

Tellurium tetrafluoride

カタログ番号 B095234

CAS番号:

15192-26-4

分子量: 203.6 g/mol

InChIキー: CRMPMTUAAUPLIK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tellurium tetrafluoride (TeF4) is a chemical compound that belongs to the group of inorganic compounds known as metalloid halides. It is a colorless, highly toxic, and corrosive gas that has a pungent odor. TeF4 is used in various scientific research applications due to its unique properties and reactivity.

科学的研究の応用

1. Molecular Structure and Properties

- A study by Shlykov et al. (2010) explored the structures of tellurium tetrafluoride and tetrachloride using gas-phase electron diffraction, mass spectrometry, and quantum chemical calculations. The research revealed that TeF4 has a pseudo trigonal bipyramidal structure with distinct equatorial and axial Te-X distances. This study emphasizes the role of solvent molecules in influencing the structure of TeF4 solvates, impacting its applications in various fields (Shlykov et al., 2010).

2. Crystal Structure Analysis

- Edwards and Hewaidy (1968) conducted a structural analysis of TeF4 crystals, revealing that they are orthorhombic with a unique arrangement of tellurium atoms surrounded by three terminal and two bridging fluorine atoms. This structure supports the idea of steric activity of the non-bonding electron pair in TeF4, which is crucial for understanding its chemical behavior (Edwards & Hewaidy, 1968).

3. Applications in Nanotechnology

- He et al. (2017) discussed the synthesis and application of Te nanostructures, highlighting their potential in modern device fabrication, including batteries, photodetectors, and thermoelectric devices. The ability to control the composition, size, and shape of Te nanostructures is crucial for exploiting their functional properties in various technological applications (He et al., 2017).

4. Environmental and Biological Aspects

- Missen et al. (2020) provided a comprehensive overview of the (bio)geochemistry of Te in surface environments, emphasizing its role in solar industry applications and environmental risks associated with its use. The study sheds light on the environmental cycling of Te, its extraction, and the ecological implications of increasing anthropogenic uses (Missen et al., 2020).

5. Coordination Chemistry

- Research by Ebsworth et al. (1991) explored the reactivity of TeF4 with rhodium(III) complexes, contributing to the understanding of its coordination chemistry. The formation of novel complexes and their stability under various conditions were studied, offering insights into the chemical behavior of TeF4 in coordination compounds (Ebsworth et al., 1991).

6. Tellurium in Biology

- Zare et al. (2017) reviewed the role and potential implications of Te in biological systems, discussing its applications in nanotechnology, including biosensors and targeted drug delivery systems. The study highlights the emerging significance of Te and its nanostructures in biological and medical research (Zare et al., 2017).

特性

CAS番号 |

15192-26-4 |

|---|---|

製品名 |

Tellurium tetrafluoride |

分子式 |

TeF4 F4Te |

分子量 |

203.6 g/mol |

InChI |

InChI=1S/F4Te/c1-5(2,3)4 |

InChIキー |

CRMPMTUAAUPLIK-UHFFFAOYSA-N |

SMILES |

F[Te](F)(F)F |

正規SMILES |

F[Te](F)(F)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

1-Azabicyclo[1.1.0]butane

19540-05-7

N,N-Diethylbenzo[c]cinnolin-4-amine

19174-76-6

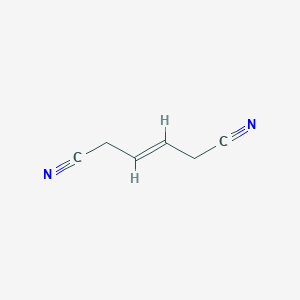

1,4-Dicyano-2-butene

18715-38-3

o-Anisidine, N-sulfinyl-

17419-98-6

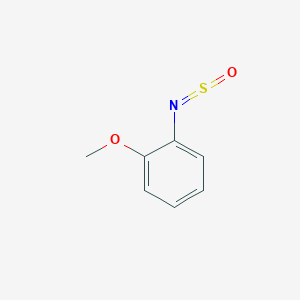

![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)

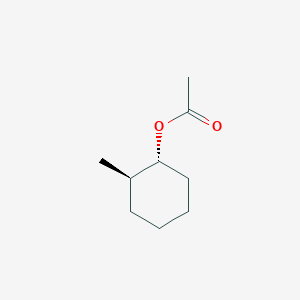

![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

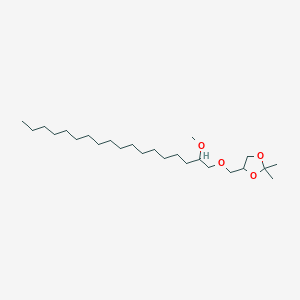

![3,11-Bis[(trimethylsilyl)oxy]androstan-17-one, (3alpha,5alpha,11beta)-](/img/structure/B95158.png)

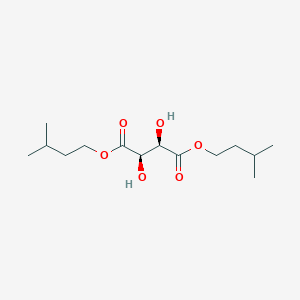

![[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2H-quinolin-1-yl]-phenylmethanone](/img/structure/B95160.png)

![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)